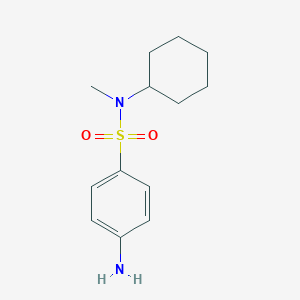

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine in the presence of a base such as pyridine . The reaction proceeds as follows:

Reaction of benzenesulfonyl chloride with N-cyclohexyl-N-methylamine:

Analyse Des Réactions Chimiques

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.

Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitution, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Chemistry

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide has been explored for its potential therapeutic applications:

- Antimicrobial Activity : The sulfonamide moiety allows it to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Antitumor Properties : In vitro studies indicate that this compound can inhibit the growth of various cancer cell lines, including human pre-B leukemia cells. It shows potential in inhibiting cell proliferation through kinase inhibition, suggesting its application in targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes:

- Kinase Inhibition : Studies have shown that this compound effectively inhibits Mer kinase activity, with an IC50 value significantly lower than related compounds. This suggests enhanced potency and potential for developing targeted therapies against cancers where Mer is overexpressed .

- Histamine H3 Receptor Antagonism : The compound acts as an antagonist at histamine H3 receptors, which are involved in various physiological processes including neurotransmission. Its binding affinity indicates potential therapeutic uses in managing allergies and sleep disorders.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated:

- Inhibition Zones : Significant inhibition zones were observed against both Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Case Study 2: Antitumor Activity in Cell Lines

Research involving the treatment of various cancer cell lines with this compound revealed:

- Colony Formation Assays : Treatment led to a significant reduction in colony formation in soft agar assays, indicating strong anti-tumor activity at sub-micromolar concentrations.

- Mechanistic Insights : Further analysis suggested that the compound's ability to inhibit kinase activity was a key mechanism underlying its anti-tumor effects .

Mécanisme D'action

The mechanism of action of 4-amino-N-cyclohexyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, leading to various biological effects .

Comparaison Avec Des Composés Similaires

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide can be compared with other sulfonamide compounds such as:

4-Amino-N-methyl-benzenesulfonamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.

N-cyclohexyl-N-methyl-benzenesulfonamide: Lacks the amino group, which reduces its ability to participate in certain chemical reactions.

Sulfanilamide: A simpler sulfonamide with broad applications in medicine as an antibiotic.

The uniqueness of this compound lies in its combination of the cyclohexyl and amino groups, which confer specific chemical and biological properties .

Activité Biologique

4-Amino-N-cyclohexyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N2O2S, with a molecular weight of approximately 284.39 g/mol. Its structure features an amino group, a cyclohexyl group, and a methylsulfonamide moiety attached to a benzene ring. This configuration is significant for its biological interactions.

Sulfonamides generally exert their antibacterial effects by inhibiting bacterial folic acid synthesis. This is achieved through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. The structural modifications in this compound may enhance its interaction with this target or other biological molecules, potentially leading to improved efficacy against resistant strains.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit varying degrees of antibacterial activity. The presence of the cyclohexyl group in this compound may influence its pharmacokinetic properties and enhance its binding affinity to bacterial enzymes compared to simpler sulfonamides.

Anticancer Activity

Recent studies have suggested that sulfonamide compounds can also exhibit anticancer properties. For instance, analogs of sulfonamides have shown promise in inhibiting specific kinases involved in tumor growth. The potential anticancer activity of this compound may be explored through structure-activity relationship (SAR) studies.

Case Studies and Research Findings

Pharmacokinetics

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The compound's lipophilicity due to the cyclohexyl group may enhance its membrane permeability, which is beneficial for both antimicrobial and anticancer applications.

Propriétés

IUPAC Name |

4-amino-N-cyclohexyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWPQNWGSVWCPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322315 | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-48-3 | |

| Record name | 7467-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.